molecular formula C9H6BrF3O3 B3157243 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 847786-18-9

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No. B3157243
M. Wt: 299.04 g/mol
InChI Key: ADCGQOBRDPREGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . A detailed preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid is available in a patent .


Molecular Structure Analysis

The molecular formula of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid is C9H6BrF3O3. For more detailed structural information, you may refer to databases like NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid include a molecular weight of 299.04 g/mol. More detailed properties like melting point, boiling point, and density can be found in databases like ChemicalBook .

Scientific Research Applications

Industrial Process Scale-Up

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound to 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, is crucial in synthesizing a family of SGLT2 inhibitors for diabetes therapy. A practical and scalable industrial process has been developed, involving steps like nitration, hydrolysis, and bromination, demonstrating cost-effectiveness and high yield (Zhang et al., 2022).

Synthesis and Biological Activity

A study on the synthesis of a compound incorporating a similar structure, 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, and its Cd(II) complex has shown potential in antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).

Chemical Synthesis Techniques

Research on the generation of arynes from 1-bromo-2-(trifluoromethoxy)benzene and similar compounds has advanced the synthesis of naphthalenes and naphthols, highlighting the versatility of such compounds in organic synthesis (Schlosser & Castagnetti, 2001).

Larvicidal Activity

Oxadiazole derivatives synthesized from 5-bromo-2-(trifluoromethoxy)benzoic acid exhibited significant larvicidal activity against Culex quinquefasciatus mosquitoes, indicating potential applications in pest control (Santhanalakshmi et al., 2022).

Crystallographic and Electronic Structure Studies

Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, help understand molecular structures, intermolecular interactions, and electronic properties, which are essential for material science and pharmaceutical applications (Pramanik et al., 2019).

properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGQOBRDPREGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Synthesis routes and methods

Procedure details

To a solution of 2-(2,2,2-trifluoroethoxy)benzoic acid (22 g) in methylene chloride (100 ml), was added AlCl3 (13.3 g) at 0° C.followed by bromine (16.0 g, 0.1 mol). The reaction mixture was stirred at 0° C. for 1 hour and then at reflux for 2 hours. The solids were filtered and water (50 ml) and ethyl acetate (50 ml) were added to the filtrate. The aqueous layer was separated and extracted with ethyl acetate (2×60 ml) and the combined organic layers were washed with water (2×60 ml). The organic layer was concentrated under vacuum to dryness and hexane (100 ml) was added and the resulting suspension was stirred at 20 to 25° C. for 1 hour. The mixture was filtered and the cake was rinsed with heptanes (2×20 ml). The damp solids were dried in vacuum at 45° C. for 5–6 hours to give a white solid (28.3 g, yield 94.6%), m.p. 126–128° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Yield
94.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Rajalakshmi, N Santhi - World Scientific News, 2018 - bibliotekanauki.pl
A series of novel 2-(5-bromo-2-(2,2,2-trifluoroethoxy)phenyl)-5-aryl-1,3,4-oxadiazole (3a-e) were synthesized and confirmed by spectral analyses. The optimized structure with their …
Number of citations: 1 bibliotekanauki.pl

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